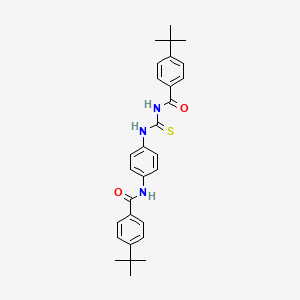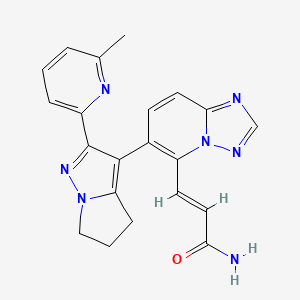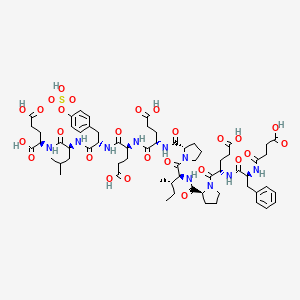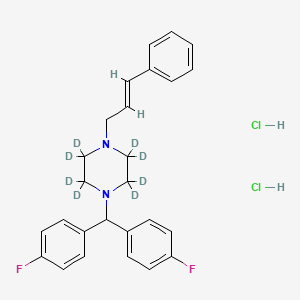
Antiviral agent 34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiviral agent 34 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity against various viral pathogens, making it a promising candidate for therapeutic applications. This compound is particularly effective against RNA viruses, including coronaviruses and influenza viruses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 34 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving heterocyclic compounds.
Functionalization: The core structure is then functionalized with various substituents to enhance its antiviral activity. This step involves nucleophilic substitution reactions under mild conditions.
Purification: The final product is purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. The process involves:
Batch reactors: Large-scale batch reactors are used to carry out the condensation and functionalization reactions.
Continuous flow reactors: Continuous flow reactors are employed to improve reaction efficiency and reduce production time.
Purification: Industrial-scale purification techniques, such as crystallization and high-performance liquid chromatography, are used to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Antiviral agent 34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antiviral activity.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its antiviral properties.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide and potassium cyanide, while electrophilic substitution reactions use reagents like bromine and chlorine.
Major Products
The major products formed from these reactions include various derivatives of this compound with enhanced antiviral activity and improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Antiviral agent 34 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.
Biology: The compound is used in cell culture studies to investigate its effects on viral replication and host cell interactions.
Medicine: this compound is being evaluated in preclinical and clinical trials for its potential to treat viral infections, including COVID-19 and influenza.
Industry: The compound is used in the development of antiviral coatings and materials for medical devices and personal protective equipment.
Wirkmechanismus
Antiviral agent 34 exerts its effects by targeting specific viral enzymes and proteins involved in the replication cycle. The key molecular targets include:
Viral polymerases: The compound inhibits viral RNA-dependent RNA polymerases, preventing the synthesis of viral RNA.
Proteases: It inhibits viral proteases, blocking the processing of viral polyproteins into functional proteins.
Entry inhibitors: this compound can also block viral entry into host cells by binding to viral surface proteins and preventing their interaction with host cell receptors.
Vergleich Mit ähnlichen Verbindungen
Antiviral agent 34 is compared with other similar compounds to highlight its uniqueness:
Remdesivir: Both compounds target viral RNA polymerases, but this compound has a broader spectrum of activity and improved pharmacokinetic properties.
Favipiravir: While both compounds inhibit viral replication, this compound has shown higher potency and lower toxicity in preclinical studies.
Molnupiravir: Similar to this compound, Molnupiravir targets viral RNA polymerases, but this compound has a different mechanism of action and a broader spectrum of activity.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Acyclovir
- Ribavirin
This compound stands out due to its broad-spectrum activity, high potency, and favorable pharmacokinetic properties, making it a promising candidate for further development and clinical use.
Eigenschaften
Molekularformel |
C29H33N3O2S |
|---|---|
Molekulargewicht |
487.7 g/mol |
IUPAC-Name |
4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]phenyl]benzamide |
InChI |
InChI=1S/C29H33N3O2S/c1-28(2,3)21-11-7-19(8-12-21)25(33)30-23-15-17-24(18-16-23)31-27(35)32-26(34)20-9-13-22(14-10-20)29(4,5)6/h7-18H,1-6H3,(H,30,33)(H2,31,32,34,35) |
InChI-Schlüssel |
GKGUZBBYDHKNIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)


![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)


![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)



